molecular formula C16H15ClN6O2S2 B4554769 2-chloro-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide

2-chloro-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide

Cat. No.: B4554769
M. Wt: 422.9 g/mol
InChI Key: IHVJPWBAGPWCKI-UHFFFAOYSA-N
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Description

2-chloro-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide is a useful research compound. Its molecular formula is C16H15ClN6O2S2 and its molecular weight is 422.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.0386438 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of compounds related to 2-chloro-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide involves complex reactions that yield heterocyclic compounds, which are crucial in pharmaceutical chemistry due to their biological activity. For instance, the reaction of omega-chloroalkyl isocyanates with active methylene compounds in the presence of Et3N or Na produces a variety of heterocycles, including 1,3-oxazolidines, 1,3-thiazolidines, and 1,3-oxazines, highlighting the versatility of these synthetic pathways in generating compounds with potential bioactivity (Basheer & Rappoport, 2006).

Antimicrobial Activity

Some derivatives of thiazole, closely related to the compound , have been synthesized and tested for their antimicrobial activity. For example, 2-[(benzazole-2-yl)thioacetylamino]thiazole derivatives were prepared and showed significant antimicrobial properties. This suggests that compounds with similar structures may also possess valuable antimicrobial qualities, making them of interest in the development of new antibiotics (Turan-Zitouni et al., 2004).

Potential Applications in Material Science

Compounds with structures similar to this compound have been explored for their applications beyond the pharmaceutical realm. For example, benzothiazole derivatives have been studied for their corrosion inhibition properties on steel, showcasing the potential of such compounds in material science and engineering applications to protect against corrosion, which is critical in extending the lifespan of metal structures (Hu et al., 2016).

Properties

IUPAC Name

2-chloro-N-[[4-methyl-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O2S2/c1-23-12(8-19-14(25)10-4-2-3-5-11(10)17)21-22-16(23)27-9-13(24)20-15-18-6-7-26-15/h2-7H,8-9H2,1H3,(H,19,25)(H,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVJPWBAGPWCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=NC=CS2)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide

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